molecular formula C20H24FN3O3 B11684890 N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline

N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline

Cat. No.: B11684890
M. Wt: 373.4 g/mol
InChI Key: UVNXVKDOQICLIC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline is a complex organic compound that features a combination of fluorophenoxy, piperidinyl, and nitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline typically involves multiple steps:

    Formation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine using an amination reaction.

    Synthesis of 5-(4-methylpiperidin-1-yl)-2-nitroaniline: This intermediate can be synthesized by nitration of 4-methylpiperidine followed by amination.

    Coupling Reaction: The final step involves coupling 2-(4-fluorophenoxy)ethylamine with 5-(4-methylpiperidin-1-yl)-2-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can be involved in redox reactions, while the piperidinyl and fluorophenoxy groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline

InChI

InChI=1S/C20H24FN3O3/c1-15-8-11-23(12-9-15)17-4-7-20(24(25)26)19(14-17)22-10-13-27-18-5-2-16(21)3-6-18/h2-7,14-15,22H,8-13H2,1H3

InChI Key

UVNXVKDOQICLIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F

Origin of Product

United States

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